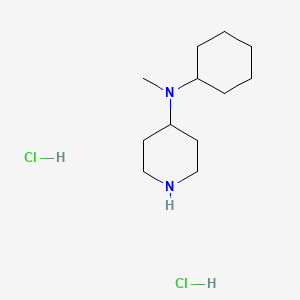![molecular formula C12H20ClN5O B1424802 (4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220017-91-3](/img/structure/B1424802.png)
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Vue d'ensemble
Description
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride is a chemical compound with the formula C₁₂H₂₀ClN₅O . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic methods. The exact structure is not provided in the search results. For a detailed structural analysis, it would be best to refer to a specialized structural database or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various methods. The exact properties are not provided in the search results . For a detailed properties analysis, it would be best to refer to a specialized database or literature.Applications De Recherche Scientifique
Molecular Interaction Studies
The compound interacts with the CB1 cannabinoid receptor, showing potential in the development of pharmacophore models for cannabinoid ligands. This was explored using conformational analysis and comparative molecular field analysis (CoMFA), contributing to the understanding of cannabinoid receptor interactions (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of related compounds, such as (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, has been documented. These studies provide insights into the structural characteristics and potential applications of similar molecules (Bawa et al., 2010).
Study of Isomorphous Substituted Analogs
Research on isomorphous methyl- and chloro-substituted small heterocyclic analogs demonstrates the applicability of these compounds in studying structural properties and the chlorine-methyl exchange rule, enhancing the understanding of molecular behaviors in different environments (Rajni Swamy et al., 2013).
Antimicrobial and Anticancer Activity
Compounds similar to the one have been synthesized and evaluated for their potential antimicrobial and anticancer activities. Such studies are crucial in the search for new therapeutic agents (Hafez et al., 2016).
Novel Synthesis Approaches
Innovative synthetic methodologies have been explored for the creation of related compounds. These approaches are key to advancing chemical synthesis and exploring new drug candidates (Koshetova et al., 2022).
Exploration of Tautomerism
Studies on the tautomerism of aza heterocycles related to this compound provide insights into the dynamic nature of these molecules, which is important for understanding their reactivity and potential applications in various fields (Gubaidullin et al., 2014).
X-ray Structure Characterisation
X-ray crystal analysis has been used to characterize novel pyrazole carboxamide derivatives, highlighting the importance of structural analysis in understanding the properties and potential uses of these compounds (Lv et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.ClH/c1-16-4-6-17(7-5-16)12(18)11-9-8-13-3-2-10(9)14-15-11;/h13H,2-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKPJIOOWMZUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
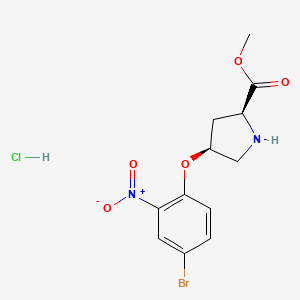


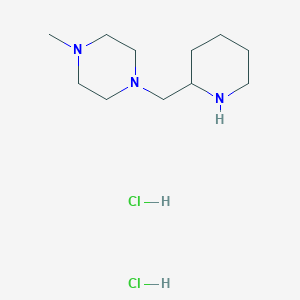


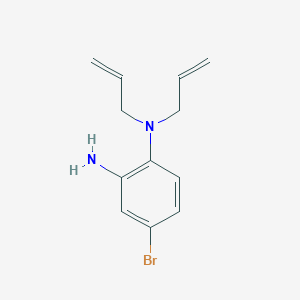

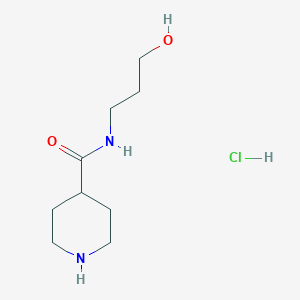
![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)

